molecular formula C22H33BrO4 B14257393 (3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid CAS No. 216013-02-4

(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid

Cat. No.: B14257393
CAS No.: 216013-02-4
M. Wt: 441.4 g/mol
InChI Key: GWBUPOUISMKBEZ-HXUWFJFHSA-N
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Description

(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid is a synthetic organic compound characterized by the presence of a bromophenyl group and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through electrophilic aromatic substitution.

    Esterification and Coupling: The bromophenyl intermediate is then coupled with a tetradecanoic acid derivative through esterification or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to phenyl or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The long aliphatic chain may facilitate membrane penetration, enhancing the compound’s bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid is unique due to its combination of a bromophenyl group and a long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in diverse research and industrial applications.

Properties

CAS No.

216013-02-4

Molecular Formula

C22H33BrO4

Molecular Weight

441.4 g/mol

IUPAC Name

(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid

InChI

InChI=1S/C22H33BrO4/c1-2-3-4-5-6-7-8-9-10-11-20(16-22(25)26)27-17-21(24)18-12-14-19(23)15-13-18/h12-15,20H,2-11,16-17H2,1H3,(H,25,26)/t20-/m1/s1

InChI Key

GWBUPOUISMKBEZ-HXUWFJFHSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)O)OCC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)OCC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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